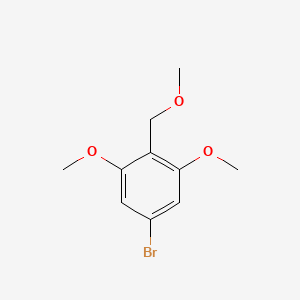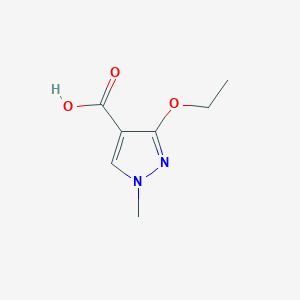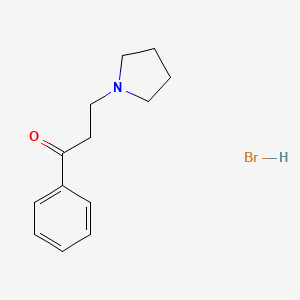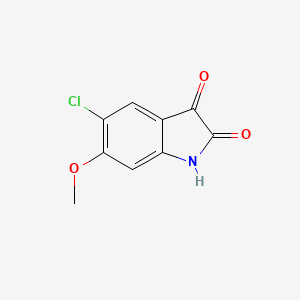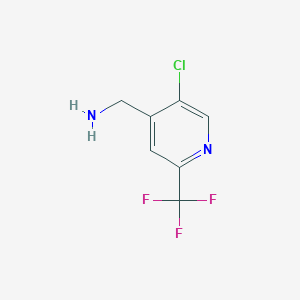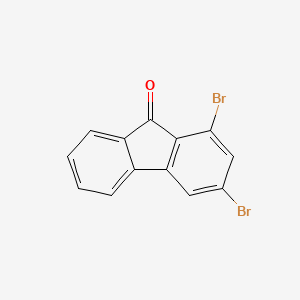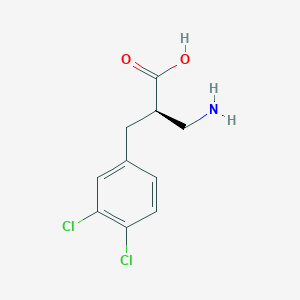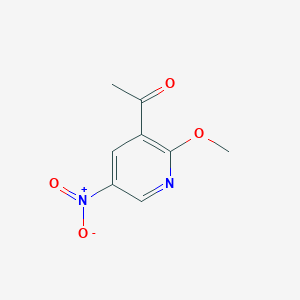
1-(2-Methoxy-5-nitropyridin-3-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2-Methoxy-5-nitropyridin-3-yl)ethanone is an organic compound with the molecular formula C8H8N2O4. It is a derivative of pyridine, characterized by the presence of a methoxy group at the 2-position and a nitro group at the 5-position of the pyridine ring, along with an ethanone group at the 3-position.
Vorbereitungsmethoden
The synthesis of 1-(2-Methoxy-5-nitropyridin-3-yl)ethanone typically involves the nitration of 2-methoxypyridine followed by acylation. The nitration process introduces the nitro group at the 5-position of the pyridine ring. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
1-(2-Methoxy-5-nitropyridin-3-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group, leading to the formation of 1-(2-Hydroxy-5-nitropyridin-3-yl)ethanone.
Reduction: The nitro group can be reduced to an amino group, resulting in 1-(2-Methoxy-5-aminopyridin-3-yl)ethanone. Common reducing agents include hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. For example, treatment with strong nucleophiles such as sodium hydride can replace the methoxy group with a different substituent.
The major products formed from these reactions depend on the specific reagents and conditions used .
Wissenschaftliche Forschungsanwendungen
1-(2-Methoxy-5-nitropyridin-3-yl)ethanone has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it useful in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Its derivatives are explored for potential pharmaceutical applications, particularly in the development of drugs targeting specific enzymes or receptors.
Wirkmechanismus
The mechanism of action of 1-(2-Methoxy-5-nitropyridin-3-yl)ethanone depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For example, the nitro group can participate in redox reactions, affecting cellular processes. The methoxy group can influence the compound’s binding affinity to molecular targets, while the ethanone group can undergo further chemical transformations, contributing to its overall biological activity .
Vergleich Mit ähnlichen Verbindungen
1-(2-Methoxy-5-nitropyridin-3-yl)ethanone can be compared with other similar compounds, such as:
1-(2-Methoxy-5-methylpyridin-3-yl)ethanone:
1-(5-Methoxypyridin-3-yl)ethanone: Lacks the nitro group, resulting in different chemical and biological properties.
1-(2-Chloro-5-methylpyridin-3-yl)ethanone: Contains a chloro group, which can lead to different substitution reactions and industrial applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it valuable for various research and industrial purposes.
Eigenschaften
Molekularformel |
C8H8N2O4 |
|---|---|
Molekulargewicht |
196.16 g/mol |
IUPAC-Name |
1-(2-methoxy-5-nitropyridin-3-yl)ethanone |
InChI |
InChI=1S/C8H8N2O4/c1-5(11)7-3-6(10(12)13)4-9-8(7)14-2/h3-4H,1-2H3 |
InChI-Schlüssel |
CYZJVDVJWAVLQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=C(N=CC(=C1)[N+](=O)[O-])OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-5,7-dihydrofuro[3,4-b]pyridine](/img/structure/B13985655.png)
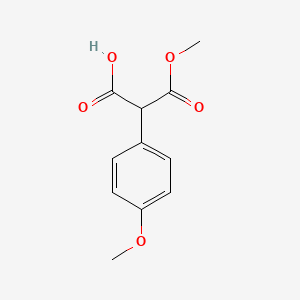
![Phenol, 2-[3-[bis(1-methylethyl)amino]-1-phenylpropyl]-4-[(triphenylmethoxy)methyl]-](/img/structure/B13985668.png)

